Netilmicin

描述

属性

IUPAC Name |

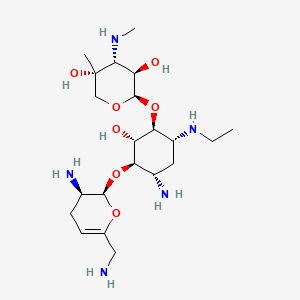

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H41N5O7/c1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20/h5,11-20,25-29H,4,6-9,22-24H2,1-3H3/t11-,12+,13-,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDUJQMULVCIBT-MQDUPKMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H]1C[C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)CN)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H41N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

56391-57-2 (sulfate (2:5) salt) | |

| Record name | Netilmicin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056391561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1048542 | |

| Record name | Netilmicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56391-56-1, 56391-57-2 | |

| Record name | Netilmicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56391-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Netilmicin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056391561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Netilmicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00955 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Netilmicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Netilmicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-Streptamine, O-3-deoxy-4-C-methyl-3-(methylamino)-β-l-arabinopyranosyl-(1→6)-O-[2,6-diamino-2,3,4,6-tetradeoxy-α-d-glycero-hex-4-enopyranosyl-(1→4)]-2-deoxy-N1-ethyl-, sulfate (2:5) (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NETILMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O5J85GJJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NETILMICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Molecular Siege: An In-depth Technical Guide to Netilmicin's Mechanism of Action on Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netilmicin, a semisynthetic aminoglycoside antibiotic, exerts its potent bactericidal activity by targeting the bacterial ribosome, the essential machinery for protein synthesis. This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning this compound's action, with a focus on its interaction with the 30S ribosomal subunit. We delve into the specifics of its binding, the resultant inhibition of crucial translational processes, and the quantitative measures of its efficacy. This document also outlines detailed experimental protocols for studying these interactions and visualizes the key pathways and workflows using Graphviz diagrams, offering a valuable resource for researchers in antimicrobial drug discovery and development.

Introduction

The rise of antibiotic resistance necessitates a profound understanding of the mechanisms of action of existing antimicrobial agents to guide the development of novel therapeutics. This compound, a 1-N-ethyl derivative of sisomicin, is an aminoglycoside antibiotic with a broad spectrum of activity against many Gram-negative and some Gram-positive bacteria.[1] Its primary cellular target is the bacterial ribosome, where it interferes with protein synthesis, leading to bacterial cell death.[2][3] This guide will explore the intricate details of this compound's interaction with the bacterial ribosome, providing a technical overview for scientific professionals.

Mechanism of Action: A Multi-pronged Attack on Protein Synthesis

This compound's bactericidal effect stems from its high-affinity binding to the 30S ribosomal subunit, a key component of the 70S bacterial ribosome.[1][2] This interaction disrupts protein synthesis through several distinct mechanisms:

-

Inhibition of Initiation Complex Formation: this compound binding to the 30S subunit can obstruct the proper assembly of the initiation complex, which consists of the 30S subunit, mRNA, and initiator tRNA (fMet-tRNA). This blockage prevents the commencement of protein synthesis.

-

Induction of mRNA Misreading: A primary consequence of this compound binding is the misreading of the mRNA codon by the tRNA anticodon at the A-site (aminoacyl site) of the ribosome. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.

-

Premature Termination of Translation: The presence of this compound can also cause the premature detachment of the ribosome from the mRNA template. This results in the production of truncated, non-functional proteins.

-

Inhibition of Ribosomal Translocation: Like other aminoglycosides, this compound can inhibit the translocation of the ribosome along the mRNA, a critical step for the sequential reading of codons.

The culmination of these effects is a catastrophic failure of protein synthesis, leading to bacterial cell death.

The Binding Site: A Precise Molecular Interaction

This compound, along with other 2-deoxystreptamine (B1221613) aminoglycosides, binds to a specific region on the 16S rRNA of the 30S ribosomal subunit. The primary binding pocket is located in the A-site, a critical region for decoding the mRNA. Specifically, this compound interacts with four nucleotides of the 16S rRNA and a single amino acid of the ribosomal protein S12. This binding stabilizes a conformation of the ribosome that mimics the state adopted upon the binding of a correct (cognate) tRNA, thereby facilitating the misincorporation of amino acids.

Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various Bacterial Isolates

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pseudomonas aeruginosa | 242 | - | - | >3.1 |

| Escherichia coli | - | - | ≤0.8 | - |

| Klebsiella pneumoniae | - | - | ≤0.8 | - |

| Enterobacter spp. | - | - | ≤0.8 | - |

| Staphylococcus aureus | - | - | ≤0.8 | - |

| Gram-negative clinical isolates | 42 | 0.5 - 2 | - | - |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from multiple sources and testing conditions may vary.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Ribosome Binding Assay

This protocol describes a method to determine the binding of radiolabeled this compound to bacterial ribosomes.

Materials:

-

Purified 70S ribosomes from a susceptible bacterial strain (e.g., E. coli)

-

[³H]-Netilmicin (or other suitable radiolabel)

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM NH₄Cl, 10 mM MgCl₂, 2 mM DTT)

-

Nitrocellulose filters (0.45 µm pore size)

-

Washing buffer (same as binding buffer)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Prepare a series of reaction mixtures in microcentrifuge tubes, each containing a fixed concentration of purified 70S ribosomes (e.g., 1 µM) in binding buffer.

-

Add increasing concentrations of [³H]-Netilmicin to the tubes. Include a control with no ribosomes to determine non-specific binding.

-

Incubate the mixtures at 37°C for 30 minutes to allow binding to reach equilibrium.

-

Filter each reaction mixture through a pre-wetted nitrocellulose filter under vacuum. The ribosomes and any bound radiolabeled this compound will be retained on the filter.

-

Wash the filters with an excess of cold washing buffer to remove any unbound [³H]-Netilmicin.

-

Place each filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Subtract the non-specific binding (from the control with no ribosomes) from all other readings.

-

Plot the amount of bound [³H]-Netilmicin as a function of the free [³H]-Netilmicin concentration to determine the binding affinity (Kd).

In Vitro Translation Inhibition Assay

This protocol outlines a method to measure the inhibitory effect of this compound on bacterial protein synthesis using a cell-free translation system.

Materials:

-

Bacterial S30 extract (a cell-free extract containing all the necessary components for translation)

-

mRNA template (e.g., encoding luciferase or another reporter protein)

-

Amino acid mixture

-

Energy source (ATP, GTP)

-

This compound stock solution

-

Luciferase assay reagent (if using luciferase reporter)

-

Luminometer or spectrophotometer

Procedure:

-

Prepare a master mix containing the S30 extract, mRNA template, amino acid mixture, and energy source.

-

Aliquot the master mix into a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include a control with no this compound.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for protein synthesis.

-

If using a luciferase reporter, add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

-

If using a different reporter, measure the corresponding signal (e.g., fluorescence or colorimetric change).

-

Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control.

-

Plot the percentage of inhibition against the this compound concentration to determine the IC₅₀ value (the concentration at which 50% of protein synthesis is inhibited).

Visualizations

The following diagrams, created using the DOT language, illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: this compound's multifaceted attack on the bacterial ribosome.

Caption: Workflow for characterizing this compound's ribosomal activity.

Conclusion

This compound's efficacy as an antibiotic is rooted in its precise and disruptive interaction with the bacterial ribosome. By binding to the 30S subunit's A-site, it triggers a cascade of events, including the inhibition of translation initiation, induction of mRNA misreading, and premature termination, all of which are detrimental to bacterial survival. The quantitative data from MIC studies underscore its potent antibacterial activity. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of this compound and other aminoglycosides, which is crucial for overcoming the challenges of antibiotic resistance and for the rational design of new antimicrobial agents. Further research to determine the specific binding kinetics and structural details of the this compound-ribosome complex will undoubtedly provide deeper insights into its mechanism of action and pave the way for the development of next-generation antibiotics.

References

What is the chemical structure of Netilmicin sulfate?

An In-depth Technical Guide to Netilmicin Sulfate (B86663)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound sulfate, a potent, semisynthetic aminoglycoside antibiotic. It covers its chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Synthesis

This compound is a semisynthetic 1-N-ethyl derivative of sisomicin (B1680986), an aminoglycoside antibiotic produced by the fermentation of Micromonospora inyoensis.[1][2][3][4] The addition of an ethyl group to the sisomicin molecule enhances its resistance to certain bacterial enzymes that inactivate other aminoglycosides, while also conferring a reduced toxicity profile compared to parent compounds like gentamicin.[5]

The chemical name for this compound is (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4-amino-3-[[(2S,3R)-3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol. The sulfate salt form is a complex of two this compound molecules with five molecules of sulfuric acid.

-

Molecular Formula (this compound Base): C₂₁H₄₁N₅O₇

-

Molecular Formula (this compound Sulfate): (C₂₁H₄₁N₅O₇)₂·5H₂SO₄ or C₄₂H₉₂N₁₀O₃₄S₅

Physicochemical Properties

This compound sulfate is a white to faint yellowish, hygroscopic, and light-sensitive powder. It is soluble in water but practically insoluble in organic solvents like DMSO.

| Property | Value | Reference(s) |

| Molecular Formula | (C₂₁H₄₁N₅O₇)₂·5H₂SO₄ | |

| Molecular Weight | 1441.55 g/mol | |

| Appearance | White to faint yellowish powder/solid | |

| Melting Point | >194°C (decomposes) | |

| Boiling Point | 868°C | |

| Solubility | Soluble in water (10 mg/mL) | |

| Storage Temperature | 2-8°C | |

| CAS Number | 56391-57-2 | |

| Optical Rotation | [a]D20 = +88 to +96° |

Mechanism of Action

As an aminoglycoside, this compound sulfate exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This multi-faceted process disrupts essential cellular functions, ultimately leading to bacterial cell death.

-

Binding to 30S Ribosomal Subunit : this compound irreversibly binds to the 16S rRNA and S12 protein within the bacterial 30S ribosomal subunit.

-

Inhibition of Initiation : This binding interferes with the formation of the initiation complex between the mRNA and the ribosome.

-

mRNA Misreading : The drug induces errors in the decoding of the mRNA template, causing the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of nonfunctional or faulty proteins.

-

Premature Termination : this compound can also cause the premature detachment of the ribosome from the mRNA, leading to incomplete and nonfunctional proteins.

-

Cell Membrane Disruption : The accumulation of faulty proteins and the overall disruption of protein synthesis can compromise the integrity of the bacterial cell membrane, leading to leakage of essential components and cell death.

Experimental Protocols

A. Synthesis of this compound

This compound is synthesized from sisomicin. A high-yield process involves the selective protection of amino groups, followed by alkylation and deprotection.

Protocol Outline:

-

Protection of Sisomicin : The 3, 2', and 6' amino groups of sisomicin are selectively blocked, often using an acetyl group, to form 3,2',6'-tri-N-acetyl sisomicin.

-

Silylation : The hydroxyl groups at the 5 and 2'' positions (and optionally the 4'' position) are silylated to protect them. This can be achieved by heating the protected sisomicin with hexamethyldisilazane.

-

Alkylation : The unprotected 1-amino group is converted to a 1-N-ethylamino group. This was originally performed by reacting sisomicin sulfate with acetaldehyde (B116499) under reducing conditions, though this method resulted in low yields. More advanced methods convert the 1-amino substituent to a 1-N-imino substituent, which is then converted to an ethylamino group.

-

Deprotection : The protecting groups (silyl and acetyl) are removed.

-

Isolation : The final product, this compound, is isolated as a free base or as an acid addition salt, such as the sulfate salt.

B. Analytical Method: RP-HPLC with Charged Aerosol Detection (CAD)

Due to its weak UV chromophore, analyzing this compound sulfate and its related substances at low levels requires specialized detection methods. A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method using a Charged Aerosol Detector (CAD) has been developed for this purpose.

Methodology:

-

Chromatographic Column : Restek Pentafluorophenyl (PFP) column (10 cm x 4.6 mm).

-

Mobile Phase :

-

Solvent A : Pentafluoropropionic acid-water-acetonitrile (0.1:96:4, v/v/v).

-

Solvent B : Trifluoroacetic acid-water-acetonitrile (1:96:4, v/v/v).

-

-

Detector : Charged Aerosol Detector (CAD).

-

Sample Preparation : Standard solutions are prepared by dissolving this compound sulfate in water to a concentration of approximately 0.25 mg/mL.

-

Linearity : The method demonstrates linearity in a concentration range of 0.0025 mg/mL to 0.5 mg/mL.

-

Limit of Detection (LOD) : 0.0025 mg/mL.

-

Limit of Quantitation (LOQ) : 0.005 mg/mL.

Applications and Scope

This compound sulfate is a broad-spectrum antibiotic used to treat serious bacterial infections, particularly those caused by Gram-negative bacteria. It is effective against strains of E. coli, Klebsiella, Enterobacter, Proteus spp., and Pseudomonas aeruginosa, including some that are resistant to gentamicin. Its clinical applications include the treatment of bacteremia, respiratory tract infections, and skin and soft-tissue infections.

References

- 1. Cas 56391-57-2,this compound sulfate | lookchem [lookchem.com]

- 2. This compound Sulfate | C42H92N10O34S5 | CID 62115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C21H41N5O7 | CID 441306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 56391-57-2 [sigmaaldrich.com]

- 5. selleckchem.com [selleckchem.com]

The Discovery and Development of Netilmicin: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Netilmicin, a semi-synthetic aminoglycoside antibiotic, emerged from the quest for safer and more effective treatments for serious bacterial infections. Developed by the Schering Corporation in the 1970s, it represents a significant advancement in the aminoglycoside class, offering a broader spectrum of activity against certain resistant Gram-negative bacteria and, notably, a reduced risk of nephrotoxicity and ototoxicity compared to its predecessors like gentamicin. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and key experimental data related to this compound.

Discovery and Development History

This compound's story begins with sisomicin (B1680986), a naturally occurring aminoglycoside produced by the fermentation of Micromonospora inyoensis.[1][2] Recognizing the potential to improve upon the therapeutic profile of existing aminoglycosides, researchers at the Schering Corporation embarked on a program of semi-synthetic modification of sisomicin.[3] This effort culminated in the synthesis of 1-N-ethylsisomicin, which was given the generic name this compound.[4]

The key innovation in the development of this compound was the addition of an ethyl group to the 1-N position of the deoxystreptamine ring of sisomicin.[5] This structural modification proved crucial in conferring resistance to certain bacterial enzymes that inactivate other aminoglycosides, thereby expanding its antibacterial spectrum. Furthermore, extensive preclinical studies in animal models demonstrated that this compound possessed a significantly lower potential for kidney and inner ear damage compared to gentamicin, a widely used aminoglycoside at the time. Following successful clinical trials that confirmed its efficacy and improved safety profile in humans, this compound was approved for clinical use.

Logical Development Flow of this compound

Caption: Logical progression from the natural product sisomicin to the regulatory approval of this compound.

Synthesis of this compound

The synthesis of this compound from sisomicin involves the selective 1-N-ethylation of the sisomicin molecule. A key challenge in this process is to prevent the ethylation of other amino groups present in the sisomicin structure. Various patented methods have been developed to achieve this selective modification.

General Synthetic Scheme:

Caption: A generalized workflow for the semi-synthesis of this compound from sisomicin.

Mechanism of Action

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process involves a series of steps that ultimately lead to the production of non-functional or truncated proteins and disruption of the bacterial cell membrane.

Signaling Pathway of this compound's Action:

Caption: The molecular mechanism of this compound leading to bacterial cell death.

Quantitative Data

In Vitro Efficacy

The in vitro activity of this compound has been extensively compared to other aminoglycosides against a wide range of bacterial pathogens. The following table summarizes the Minimum Inhibitory Concentrations (MIC) required to inhibit 90% of isolates (MIC90).

| Organism | This compound (µg/mL) | Gentamicin (µg/mL) | Tobramycin (µg/mL) | Amikacin (µg/mL) |

| Escherichia coli | 0.8 | 1.6 | 0.8 | 3.1 |

| Klebsiella pneumoniae | 0.8 | 1.6 | 1.6 | 3.1 |

| Enterobacter spp. | 0.8 | 1.6 | 1.6 | 6.3 |

| Serratia marcescens | 3.1 | 6.3 | 6.3 | 12.5 |

| Proteus mirabilis | 1.6 | 3.1 | 1.6 | 6.3 |

| Pseudomonas aeruginosa | 3.1 | 3.1 | 1.6 | 6.3 |

| Staphylococcus aureus | 0.4 | 0.4 | 0.4 | 3.1 |

Data compiled from multiple in vitro studies.

Pharmacokinetic Parameters in Humans

The pharmacokinetic profile of this compound has been well-characterized in healthy adult volunteers.

| Parameter | Value |

| Route of Administration | Intramuscular (IM) / Intravenous (IV) |

| Bioavailability (IM) | >90% |

| Peak Serum Time (IM) | 0.5 - 1 hour |

| Elimination Half-life | 2 - 2.5 hours |

| Volume of Distribution | 0.2 - 0.3 L/kg |

| Protein Binding | <10% |

| Excretion | Primarily unchanged in urine (>80%) |

Data from pharmacokinetic studies in humans.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M07-A10).

Experimental Workflow for Broth Microdilution MIC Assay

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

-

Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent as specified by the manufacturer.

-

Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies and suspend them in sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Broth Microdilution: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to obtain a range of concentrations (e.g., 64 to 0.06 µg/mL).

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C in ambient air for 16 to 20 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Animal Toxicity Studies - Assessment of Nephrotoxicity in Rats

This is a generalized protocol based on common practices for evaluating aminoglycoside-induced nephrotoxicity.

-

Animal Model: Use male Sprague-Dawley rats weighing 200-250g. House the animals in individual metabolic cages to allow for urine collection.

-

Dosing Regimen: Administer this compound subcutaneously once daily for a period of 7 to 14 days at multiple dose levels (e.g., 20, 50, and 100 mg/kg/day). A control group should receive saline.

-

Monitoring:

-

Daily: Record body weight, food and water consumption, and urine volume.

-

Urine Analysis (e.g., every 2-3 days): Measure urinary markers of kidney damage such as N-acetyl-β-D-glucosaminidase (NAG), protein, and glucose.

-

Blood Analysis (at baseline and termination): Collect blood samples to measure serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.

-

-

Histopathology: At the end of the study, euthanize the animals and perfuse the kidneys with a fixative (e.g., 10% neutral buffered formalin). Embed the kidneys in paraffin, section them, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS). Examine the sections under a light microscope for evidence of proximal tubular necrosis, cellular vacuolization, and loss of brush border.

Clinical Trial Design for Complicated Urinary Tract Infections (cUTI)

This represents a typical design for a Phase III clinical trial to evaluate the efficacy and safety of this compound in patients with cUTI.

-

Study Design: A multicenter, randomized, double-blind, active-controlled trial.

-

Patient Population: Adult patients with a clinical diagnosis of cUTI, confirmed by a positive urine culture.

-

Inclusion Criteria:

-

Age 18 years or older.

-

Symptoms of UTI (e.g., dysuria, frequency, urgency, flank pain).

-

Positive urine culture with a uropathogen susceptible to this compound and the comparator drug.

-

-

Exclusion Criteria:

-

Known hypersensitivity to aminoglycosides.

-

Pregnancy or lactation.

-

Severe renal impairment (e.g., creatinine clearance < 30 mL/min).

-

Concurrent use of other nephrotoxic or ototoxic medications.

-

-

Intervention:

-

Experimental Arm: this compound administered intravenously or intramuscularly at a specified dose and interval (e.g., 3 mg/kg once daily).

-

Control Arm: A standard-of-care antibiotic for cUTI (e.g., another aminoglycoside or a fluoroquinolone) administered at its approved dose.

-

-

Primary Efficacy Endpoint: Clinical cure rate at the test-of-cure visit (e.g., 7-10 days after the end of therapy), defined as the resolution of baseline signs and symptoms of UTI.

-

Secondary Efficacy Endpoint: Microbiological eradication rate at the test-of-cure visit, defined as the absence of the baseline pathogen in the urine culture.

-

Safety Endpoints: Incidence of adverse events, with a particular focus on nephrotoxicity (defined by a significant increase in serum creatinine) and ototoxicity (assessed by audiometry).

Conclusion

The discovery and development of this compound marked a significant step forward in the clinical utility of aminoglycoside antibiotics. Its semi-synthetic modification from sisomicin resulted in an agent with a favorable balance of potent broad-spectrum antibacterial activity and a reduced risk of the debilitating toxicities associated with earlier members of its class. The detailed experimental methodologies outlined in this guide provide a framework for the continued evaluation of this compound and the development of future antimicrobial agents.

References

- 1. Schering-Plough - Wikipedia [en.wikipedia.org]

- 2. This compound: chemical development and overview of clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. standards.globalspec.com [standards.globalspec.com]

- 4. scribd.com [scribd.com]

- 5. Histological evaluation of ototoxic reaction due to some aminoglycoside antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pharmacokinetic and Pharmacodynamic Properties of Netilmicin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netilmicin, a semisynthetic aminoglycoside antibiotic, exhibits a potent, concentration-dependent bactericidal activity primarily against aerobic Gram-negative bacteria, including many strains resistant to other aminoglycosides like gentamicin (B1671437). Its mechanism of action involves irreversible binding to the 30S ribosomal subunit, leading to the inhibition of bacterial protein synthesis. This guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its spectrum of antimicrobial activity. This document is intended to serve as a technical resource, incorporating detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to support further research and drug development efforts.

Pharmacodynamic Properties

Mechanism of Action

This compound exerts its bactericidal effect by disrupting bacterial protein synthesis.[1] The primary target is the 30S ribosomal subunit. The binding of this compound to the A-site of the 16S ribosomal RNA (rRNA) within the 30S subunit interferes with the initiation complex, causes misreading of the mRNA codon, and leads to the incorporation of incorrect amino acids into the growing polypeptide chain.[1][2] This results in the production of nonfunctional or toxic proteins, ultimately leading to bacterial cell death. Furthermore, this binding can also cause premature termination of translation.[1]

Spectrum of Activity

This compound demonstrates a broad spectrum of activity against a variety of pathogenic bacteria. It is particularly effective against aerobic Gram-negative organisms.

Gram-Negative Bacteria:

-

Pseudomonas aeruginosa[3]

-

Escherichia coli

-

Klebsiella pneumoniae

-

Enterobacter species

-

Serratia marcescens

-

Proteus species

-

Citrobacter species

Gram-Positive Bacteria: While generally less active against Gram-positive bacteria compared to Gram-negative bacilli, this compound shows efficacy against:

-

Staphylococcus aureus (including methicillin-resistant strains, MRSA)

This compound is often active against strains resistant to other aminoglycosides, such as gentamicin and tobramycin.

Quantitative Antimicrobial Susceptibility

The in vitro potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC50 and MIC90 values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for this compound against various clinical isolates.

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | 3.13-12.5 | >64 |

| Escherichia coli | ≤0.8 | ≤0.8 |

| Klebsiella pneumoniae | ≤0.8 | ≤0.8 |

| Enterobacter spp. | ≤0.8 | - |

| Staphylococcus aureus (Methicillin-susceptible) | - | - |

| Staphylococcus aureus (Methicillin-resistant) | - | - |

Note: MIC values can vary depending on the testing methodology and the geographic location of the isolates.

Pharmacokinetic Properties

Absorption

This compound is poorly absorbed from the gastrointestinal tract and therefore requires parenteral administration, typically via intravenous (IV) or intramuscular (IM) injection. Following IM administration, it is rapidly and completely absorbed, with peak serum concentrations generally achieved within 30 to 60 minutes.

Distribution

This compound is distributed primarily in the extracellular fluid. The volume of distribution in adults with normal renal function is approximately 0.2 L/kg. It penetrates into various body fluids and tissues, including synovial fluid, pleural fluid, and peritoneal fluid. Penetration into the cerebrospinal fluid is generally poor, even in the presence of inflamed meninges.

Metabolism

This compound is not significantly metabolized in the body and is excreted primarily as the unchanged drug.

Excretion

The primary route of elimination for this compound is renal excretion through glomerular filtration. In individuals with normal renal function, over 80% of an administered dose is excreted in the urine within 24 hours. The elimination half-life is approximately 2 to 2.5 hours. However, this can be significantly prolonged in patients with impaired renal function, necessitating dose adjustments.

Pharmacokinetic Parameters in Different Populations

The pharmacokinetic profile of this compound can be influenced by various patient factors.

| Patient Population | Elimination Half-life (t½) | Volume of Distribution (Vd) | Clearance (CL) | Notes |

| Healthy Adults | 2-3 hours | ~0.2 L/kg | - | - |

| Pediatrics (Neonates) | ~4.5 hours (term infants) | - | - | Half-life is longer in preterm infants. |

| Elderly | Prolonged compared to young adults | - | Reduced | Dose adjustments are often necessary due to age-related decline in renal function. |

| Renal Impairment | Significantly prolonged (up to 42 hours in anephric patients) | - | Decreased in proportion to creatinine (B1669602) clearance | Dosage adjustments are critical to avoid toxicity. |

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy of this compound in treating a variety of serious bacterial infections.

Complicated Urinary Tract Infections

In patients with complicated urinary tract infections, this compound has shown high cure rates. In a study of male patients with complicated UTIs, 69% of those treated with this compound were cured. Another study reported a 14 out of 15 patient cure rate for severe or complicated UTIs.

Respiratory Tract Infections

This compound has been shown to be safe and effective in the treatment of bacterial respiratory tract infections, with a significant clinical improvement observed in 88% of treated patients in one study. It has been found to penetrate well into bronchial secretions.

Sepsis and Other Severe Infections

In patients with septicemia and other severe infections, this compound treatment resulted in the disappearance of all signs and symptoms of infection in 22 out of 25 patients. Overall, favorable clinical responses have been observed in 90% of infections treated in large-scale clinical trials.

Safety Profile

The primary dose-limiting toxicities of this compound, characteristic of the aminoglycoside class, are nephrotoxicity and ototoxicity (both auditory and vestibular). Clinical trials have reported nephrotoxicity in a small percentage of patients, which is often reversible upon discontinuation of the drug. The incidence of auditory and vestibular toxicity is also low. Therapeutic drug monitoring is recommended to minimize the risk of these adverse effects.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

96-well microtiter plates

-

This compound powder of known potency

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for dilutions

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable sterile solvent.

-

Serial Dilutions:

-

Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration range typically from 64 µg/mL to 0.125 µg/mL. The eleventh well serves as a positive control (no antibiotic), and the twelfth well as a negative control (no bacteria).

-

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth from 3-5 colonies grown on a non-selective agar (B569324) plate. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add 10 µL of the standardized bacterial inoculum to each well (except the negative control).

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Pharmacokinetic Analysis using a Two-Compartment Model

The pharmacokinetic properties of this compound are often best described by a two-compartment model. This model assumes the body is composed of a central compartment (representing blood and highly perfused organs) and a peripheral compartment (representing less well-perfused tissues).

Data Collection:

-

Administer a single intravenous dose of this compound to the study subjects.

-

Collect serial blood samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Analyze the plasma concentrations of this compound using a validated assay (e.g., fluorescence polarization immunoassay).

Data Analysis: The plasma concentration-time data are then fitted to a biexponential equation characteristic of a two-compartment model:

C(t) = A * e^(-αt) + B * e^(-βt)

Where:

-

C(t) is the plasma concentration at time t

-

A and B are the y-intercepts of the distribution and elimination phases, respectively

-

α is the rate constant for the distribution phase

-

β is the rate constant for the elimination phase

From these hybrid constants, the following microconstants and pharmacokinetic parameters can be calculated:

-

k10: Elimination rate constant from the central compartment

-

k12: Rate constant for transfer from the central to the peripheral compartment

-

k21: Rate constant for transfer from the peripheral to the central compartment

-

V_c: Volume of the central compartment

-

V_d(ss): Volume of distribution at steady state

-

CL: Total body clearance

-

t½α: Distribution half-life

-

t½β: Elimination half-life

These parameters are typically estimated using non-linear mixed-effects modeling software such as NONMEM.

Visualizations

Signaling Pathway of this compound's Mechanism of Action

References

Netilmicin: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the semi-synthetic aminoglycoside, netilmicin, focusing on its efficacy against clinically relevant Gram-negative bacteria. This compound, a 1-N-ethyl derivative of sisomicin, was developed to overcome certain enzymatic resistance mechanisms that affect earlier aminoglycosides like gentamicin (B1671437).[1][2] It is a bactericidal agent used for various serious infections caused by aerobic Gram-negative bacteria, including those of the respiratory tract, skin and soft tissue, and urinary tract, as well as bacteremia.[3][4][5] This document details its mechanism of action, in-vitro activity through quantitative data, common bacterial resistance pathways, and standardized experimental protocols for susceptibility testing.

Mechanism of Action

This compound exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit. This interaction interferes with protein synthesis through several key disruptions:

-

Inhibition of Initiation Complex: The binding of this compound to the 16S rRNA within the 30S subunit obstructs the formation of the 70S initiation complex, a critical first step in protein synthesis.

-

mRNA Misreading: It causes the misreading of the mRNA codon at the decoding site, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

-

Premature Termination: The drug can also induce the premature release of the ribosome from the mRNA, resulting in truncated, non-functional proteins.

The accumulation of these aberrant proteins and the overall disruption of normal protein synthesis ultimately lead to bacterial cell death.

In-Vitro Spectrum of Activity

This compound demonstrates potent activity against a wide range of clinically significant Gram-negative pathogens. Its efficacy is particularly noted against many members of the Enterobacteriaceae family and Pseudomonas aeruginosa. Many strains resistant to gentamicin and tobramycin, particularly those producing certain adenylylating and phosphorylating enzymes, may remain susceptible to this compound.

Table 1: In-Vitro Activity of this compound Against Key Gram-Negative Bacilli

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | % Susceptibility (at specified concentration) | Reference(s) |

| Escherichia coli | 342 (pooled) | N/A | 92% (≤0.8) | |

| Klebsiella pneumoniae | 342 (pooled) | N/A | 93% (≤0.8) | |

| Enterobacter spp. | 342 (pooled) | N/A | 92% (≤0.8) | |

| Pseudomonas aeruginosa | 342 (pooled) | N/A | 78% (≤3.1) | |

| Serratia marcescens | Multiple studies | Generally higher | Gentamicin often more active | |

| Proteus spp. (indole-positive) | Multiple studies | Often resistant | Amikacin often more active | |

| General Gram-Negatives | 42 (clinical isolates) | Median: 0.5 - 2 | N/A |

Note: Susceptibility percentages and MIC values can vary significantly based on geographic location, local prescribing patterns, and the specific resistance mechanisms prevalent in a given area. The activity of all aminoglycosides, including this compound, is influenced by the testing medium, with decreased activity observed in the presence of divalent cations (Ca²⁺, Mg²⁺) and at acidic pH.

Table 2: Activity of this compound Against Gentamicin-Resistant Gram-Negative Strains

| Bacterial Species | % Susceptibility to this compound | Reference(s) |

| Klebsiella spp. | 88% - 100% | |

| Citrobacter freundii | 100% | |

| Serratia spp. | 67% | |

| Pseudomonas aeruginosa | 54% (but often resistant) | |

| Escherichia coli | 73% (but often resistant) |

Mechanisms of Resistance

The most significant mechanism of resistance to aminoglycosides in Gram-negative bacteria is the enzymatic modification of the drug by plasmid-mediated Aminoglycoside-Modifying Enzymes (AMEs). These enzymes, which are categorized into three main families, alter the structure of this compound, preventing it from binding effectively to its ribosomal target.

-

Aminoglycoside Acetyltransferases (AACs): Catalyze the acetylation of an amino group using acetyl-CoA.

-

Aminoglycoside Phosphotransferases (APHs): Catalyze the phosphorylation of a hydroxyl group using ATP.

-

Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze the transfer of an adenyl group from ATP to a hydroxyl group.

This compound's 1-N-ethyl group provides steric hindrance, making it a poor substrate for several AMEs that inactivate gentamicin and tobramycin, such as ANT(2") and some AAC(3) enzymes. However, it remains susceptible to modification by other enzymes, particularly certain acetyltransferases like AAC(6').

Experimental Protocols: Broth Microdilution MIC Testing

Determining the Minimum Inhibitory Concentration (MIC) is the gold standard for quantitative susceptibility testing. The broth microdilution method is a standardized protocol outlined by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Detailed Methodology

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., water) at a high concentration. The solution is sterilized by filtration.

-

Preparation of Microdilution Plates:

-

96-well microtiter plates are used.

-

A serial two-fold dilution of this compound is prepared directly in the plates using cation-adjusted Mueller-Hinton Broth (CAMHB). This results in wells with decreasing concentrations of the antibiotic (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25, 0.12 µg/mL).

-

A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included on each plate.

-

-

Inoculum Preparation:

-

Several morphologically identical colonies of the test bacterium are selected from a fresh (18-24 hour) agar (B569324) plate.

-

The colonies are suspended in a sterile saline or broth solution.

-

The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This standardized suspension is then diluted (typically 1:100 in CAMHB) to achieve the final target inoculum concentration.

-

-

Inoculation: Each well (except the sterility control) is inoculated with the prepared bacterial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plates are incubated at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading and Interpretation:

-

Following incubation, the plates are examined for visible bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.

-

The result is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to established clinical breakpoints provided by CLSI or EUCAST.

-

References

- 1. This compound sulfate: a comparative evaluation of antimicrobial activity, pharmacokinetics, adverse reactions and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Semisynthetic aminoglycoside antibiotics: Development and enzymatic modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. youtube.com [youtube.com]

- 5. SMPDB [smpdb.ca]

The In Vitro Efficacy of Netilmicin: A Comparative Analysis Against Other Aminoglycosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of netilmicin, a semisynthetic aminoglycoside, in comparison to other commonly used aminoglycosides such as gentamicin (B1671437), tobramycin (B1681333), and amikacin (B45834). This document synthesizes data from multiple studies to offer a detailed comparison of their efficacy against a broad range of bacterial pathogens, outlines the experimental methodologies employed in these assessments, and visually represents the underlying molecular mechanisms of action.

Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. The following tables summarize the comparative MIC data for this compound and other aminoglycosides against various clinically significant bacterial isolates. The data is compiled from several key studies and presented as the concentration required to inhibit 90% of the tested strains (MIC₉₀).

Table 1: Comparative In Vitro Activity Against Pseudomonas aeruginosa

| Aminoglycoside | MIC₉₀ (µg/mL) | Key Observations |

| This compound | 3.1 - 128 | Generally less active than tobramycin but comparable or slightly less active than gentamicin.[1][2] Activity is significantly affected by cation concentrations in the testing medium.[1][3][4] |

| Gentamicin | 1 - 64 | Often the most active against this species, though some studies show comparable activity with this compound and tobramycin. |

| Tobramycin | 0.5 - 32 | Frequently demonstrates the highest in vitro activity against P. aeruginosa. |

| Amikacin | 3.2 - 256 | Activity is comparable to this compound against gentamicin-susceptible strains. |

Table 2: Comparative In Vitro Activity Against Enterobacteriaceae

| Aminoglycoside | Bacterial Species | MIC₉₀ (µg/mL) | Key Observations |

| This compound | Escherichia coli | 0.8 - 4 | More active than gentamicin, sisomicin, tobramycin, or amikacin against E. coli. |

| Klebsiella pneumoniae | 0.8 - 8 | More active than gentamicin, sisomicin, tobramycin, or amikacin against K. pneumoniae. | |

| Enterobacter spp. | 0.8 - 8 | Activity is similar to gentamicin and sissomicin and more active than amikacin or tobramycin. | |

| Serratia marcescens | 3.1 - 64 | Gentamicin and amikacin are generally more active than this compound against this species. | |

| Gentamicin | E. coli | 1 - 8 | |

| K. pneumoniae | 1 - 8 | ||

| Enterobacter spp. | 1 - 16 | ||

| S. marcescens | 2 - 16 | ||

| Tobramycin | E. coli | 1 - 8 | |

| K. pneumoniae | 2 - 16 | ||

| Enterobacter spp. | 2 - 16 | ||

| S. marcescens | 4 - 32 | ||

| Amikacin | E. coli | 2 - 16 | |

| K. pneumoniae | 2 - 16 | ||

| Enterobacter spp. | 2 - 16 | ||

| S. marcescens | 4 - 32 |

Table 3: Activity Against Gentamicin-Resistant Strains

| Aminoglycoside | Bacterial Species | Key Observations |

| This compound | Klebsiella spp. | The most active drug against gentamicin-resistant strains, significantly more so than other tested aminoglycosides. |

| Serratia marcescens | More active than amikacin, gentamicin, and sissomicin against gentamicin-resistant isolates. | |

| E. coli | Inhibited 73% of gentamicin-resistant isolates. | |

| Providencia stuartii | Generally resistant to this compound. | |

| Amikacin | General | Parallels the activity of this compound against many gentamicin-resistant strains, with the exception of Providencia stuartii, which is often inhibited by amikacin but not this compound. |

Experimental Protocols

The in vitro activity data presented in this guide is predominantly derived from studies employing standardized antimicrobial susceptibility testing methods. The following outlines a typical experimental protocol for determining Minimum Inhibitory Concentrations (MICs).

Bacterial Isolates

-

Clinically relevant bacterial strains are isolated from various sources such as blood, urine, and sputum.

-

Isolates are identified to the species level using standard microbiological techniques.

Antimicrobial Agents

-

Stock solutions of this compound, gentamicin, tobramycin, amikacin, and other comparative aminoglycosides are prepared from pure powder.

-

Fresh dilutions of the antibiotics are prepared for each experiment in sterile distilled water or an appropriate broth medium.

Culture Media

-

Mueller-Hinton Broth (MHB) or Mueller-Hinton Agar (B569324) (MHA) are the standard media used for susceptibility testing of non-fastidious bacteria.

-

The concentration of divalent cations, such as Mg²⁺ and Ca²⁺, in the medium is a critical factor, as it can significantly impact the activity of aminoglycosides against Pseudomonas aeruginosa. Cation concentrations are often adjusted to physiological levels to better mimic in vivo conditions.

MIC Determination Methods

Two primary methods are utilized for determining MICs:

-

Agar Dilution:

-

Serial twofold dilutions of each antibiotic are prepared and incorporated into molten MHA.

-

The agar is poured into petri dishes and allowed to solidify.

-

A standardized inoculum of each bacterial isolate (typically 10⁴ colony-forming units [CFU] per spot) is applied to the surface of the agar plates.

-

Plates are incubated at 35-37°C for 18-24 hours.

-

The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth.

-

-

Broth Microdilution:

-

Serial twofold dilutions of each antibiotic are prepared in a 96-well microtiter plate containing MHB.

-

Each well is inoculated with a standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Plates are incubated at 35-37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that shows no visible turbidity.

-

The following diagram illustrates the typical workflow for determining MIC using the agar dilution method.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound, like other aminoglycosides, exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit, which is a crucial component of the machinery responsible for protein synthesis. This binding event disrupts the normal translation process in several ways, ultimately leading to bacterial cell death.

The key steps in the mechanism of action are:

-

Inhibition of the Initiation Complex: this compound interferes with the formation of the initiation complex, which is the first step in protein synthesis where the mRNA and the initiator tRNA assemble with the ribosomal subunits.

-

mRNA Misreading: The binding of this compound to the 30S subunit causes a misreading of the mRNA codon by the tRNA anticodon. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.

-

Premature Termination: The antibiotic can also cause the premature detachment of the ribosome from the mRNA, leading to the formation of truncated, non-functional proteins.

-

Disruption of Cell Membrane Integrity: The accumulation of faulty proteins and the overall disruption of cellular processes can lead to damage to the bacterial cell membrane, increasing its permeability and contributing to cell death.

The following diagram illustrates the signaling pathway of this compound's action on the bacterial ribosome.

Conclusion

This compound demonstrates a broad spectrum of in vitro activity against many clinically important Gram-negative bacteria. While its potency against Pseudomonas aeruginosa may be slightly less than that of tobramycin, it exhibits excellent activity against many Enterobacteriaceae, often surpassing that of other aminoglycosides. A key advantage of this compound is its enhanced activity against certain gentamicin-resistant strains, particularly Klebsiella species. The choice of aminoglycoside for therapeutic use should be guided by local susceptibility patterns and the specific pathogen identified. The standardized methodologies for in vitro susceptibility testing are crucial for providing reliable data to inform clinical decisions. The mechanism of action, centered on the disruption of bacterial protein synthesis, is a hallmark of the aminoglycoside class and underscores their potent bactericidal effects.

References

- 1. In vitro activity of this compound compared with gentamicin, tobramycin, amikacin, and kanamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. In Vitro Activity of this compound Compared with Gentamicin, Tobramycin, Amikacin, and Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Netilmicin Resistance Mechanisms in Clinical Isolates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netilmicin, a semi-synthetic aminoglycoside, has been a valuable therapeutic agent against serious Gram-negative bacterial infections. However, its clinical efficacy is increasingly threatened by the emergence and dissemination of antibiotic resistance. Understanding the molecular underpinnings of this resistance is critical for the development of novel diagnostic tools, resistance surveillance strategies, and next-generation therapeutics. This guide provides an in-depth technical overview of the core mechanisms governing this compound resistance in clinical isolates, including enzymatic modification, target site alteration, and active drug efflux. It details the experimental protocols used to identify these mechanisms and presents quantitative data to illustrate their clinical impact.

Core Mechanisms of this compound Resistance

Resistance to this compound in clinical bacteria is primarily driven by three distinct, yet sometimes co-occurring, mechanisms:

-

Enzymatic Modification: The most prevalent mechanism involves the structural modification of the this compound molecule by Aminoglycoside-Modifying Enzymes (AMEs), rendering it incapable of binding to its ribosomal target.

-

Target Site Alteration: Methylation of the 16S rRNA component of the bacterial ribosome prevents this compound from binding to its site of action, typically conferring high-level resistance to a broad range of aminoglycosides.

-

Active Efflux: Bacterial efflux pumps can actively transport this compound out of the cell, reducing the intracellular drug concentration to sub-therapeutic levels.

Enzymatic Modification by Aminoglycoside-Modifying Enzymes (AMEs)

AMEs are a diverse group of enzymes, often encoded on mobile genetic elements like plasmids and transposons, facilitating their rapid spread among different bacterial species.[1] They are categorized into three main classes based on the chemical modification they catalyze:

-

Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group from acetyl-CoA.

-

Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate (B84403) group from ATP.

-

Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotide group (adenylyl or guanylyl) from ATP or GTP.

This compound's structure, derived from sisomicin, makes it inherently resistant to modification by certain AMEs, such as APH(3') and ANT(4') enzymes. However, it remains vulnerable to inactivation by several AACs, particularly those acting on the 6' and 2' positions of the aminoglycoside molecule.[2] The AAC(6') family of enzymes is of significant clinical concern due to its ability to confer resistance to this compound and amikacin.[2]

Quantitative Data: AMEs and this compound MIC

The presence of specific AME-encoding genes directly correlates with an increase in the Minimum Inhibitory Concentration (MIC) of this compound, as detailed in the table below.

| Aminoglycoside-Modifying Enzyme (Gene) | Bacterial Species Example | Typical this compound MIC Range (µg/mL) | Fold Increase in MIC (Approx.) | Reference(s) |

| AAC(6')-Ie part of AAC(6')-Ie/APH(2")-Ia | Coagulase-Negative Staphylococci | 4 - 16 (median) | Varies | [2] |

| AAC(6')-Im | Acinetobacter baumannii, E. coli | >32 | 8 to 128-fold | [3] |

| AAC(6')-Ib | Enterobacterales, P. aeruginosa | 4 - >16 | 4 to 8-fold |

Note: MIC values can be highly variable depending on the specific isolate, gene expression levels, and the presence of other resistance mechanisms.

Signaling Pathway: Enzymatic Inactivation

The following diagram illustrates the process of this compound inactivation by an AAC(6') enzyme.

References

- 1. Multiplex PCR for Detection of Aminoglycoside Resistance Genes in Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acinetobacter baumannii GC2 Sublineage Carrying the aac(6')- Im Amikacin, this compound, and Tobramycin Resistance Gene Cassette - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Netilmicin Degradation Pathways and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and stability of Netilmicin. It is designed to be a valuable resource for professionals involved in the research, development, and quality control of this important aminoglycoside antibiotic. This document summarizes key findings from various stability studies, outlines detailed experimental protocols for forced degradation, and presents visual representations of degradation pathways and analytical workflows.

Introduction to this compound Stability

This compound, a semi-synthetic aminoglycoside antibiotic, is susceptible to degradation under various environmental conditions, which can impact its potency, safety, and shelf-life. Understanding its degradation profile is crucial for the development of stable pharmaceutical formulations and for defining appropriate storage and handling conditions. Forced degradation studies are instrumental in identifying potential degradation products and establishing stability-indicating analytical methods.

This compound Degradation Pathways

This compound's complex structure, featuring multiple amino and hydroxyl groups, makes it susceptible to several degradation pathways, including hydrolysis, oxidation, and thermal decomposition.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for this compound, particularly under acidic conditions. The glycosidic linkages are susceptible to cleavage.

-

Acidic Conditions: In the presence of acid, this compound undergoes hydrolysis, leading to the formation of N-ethyl garamine (B8066852) as a primary degradation product[1]. This occurs through the cleavage of the glycosidic bond.

-

Basic Conditions: While extensive degradation is expected under strong basic conditions, detailed characterization of specific degradation products in publicly available literature is limited.

Oxidative Degradation

Oxidative degradation can be induced by oxidizing agents such as hydrogen peroxide. The amino groups in the this compound molecule are potential sites for oxidation. Detailed studies on the specific oxidative degradation products of this compound are not extensively reported in the available literature.

Thermal Degradation

Exposure to heat can induce the degradation of this compound. Studies have shown that thermal stress leads to the formation of N-ethyl garamine and at least two other unidentified degradation products[1]. The identification of these unknown degradants is crucial for a complete understanding of the thermal degradation pathway. A study characterizing 16 impurities in this compound using LC-MS/MS may provide insights into the identity of these thermal degradants.

Photolytic Degradation

Photostability testing, as mandated by ICH Q1B guidelines, is essential to determine the impact of light on the stability of this compound. While specific photolytic degradation products of this compound are not detailed in the reviewed literature, the general approach to photostability testing is well-established.

Diagram of Postulated Hydrolytic Degradation Pathway of this compound

Caption: Postulated hydrolytic degradation of this compound to N-ethyl garamine under acidic conditions.

Quantitative Stability Data

The stability of this compound has been evaluated in various solutions and under different storage conditions. The following tables summarize the available quantitative data.

Table 1: Stability of this compound Sulfate (B86663) in Intravenous Solutions

| Intravenous Solution | Concentration (mg/mL) | Storage Temperature (°C) | Duration | Remaining Concentration (%) | Reference |

| 5% Dextrose Injection | 3 | 4 | 7 days | No significant loss | |

| 5% Dextrose Injection | 3 | 25 | 7 days | No significant loss | |

| 0.9% Sodium Chloride Injection | 3 | 4 | 7 days | No significant loss | |

| 0.9% Sodium Chloride Injection | 3 | 25 | 7 days | No significant loss |

Table 2: Compatibility and Stability of this compound Sulfate with Other Drugs

| Admixture | Storage Temperature (°C) | Duration of Stability | Reference |

| Multivitamin Injection | 4 and 25 | 1 day | |

| Vitamin B Complex | 4 and 25 | 1 day | |

| Diphenhydramine HCl | 4 and 25 | 3 days | |

| Neostigmine Methylsulfate | 4 and 25 | 3 days | |

| 22 other common additives | 4 and 25 | At least 7 days |

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of analytical methods. The following are detailed methodologies for key experiments.

General Preparation for Forced Degradation

A stock solution of this compound is prepared in a suitable solvent (e.g., water or a mild buffer) at a known concentration, typically 1 mg/mL. This stock solution is then subjected to various stress conditions.

Acid and Base Hydrolysis

-

Acid Hydrolysis:

-

To an aliquot of the this compound stock solution, add an equal volume of 0.1 N to 1 N hydrochloric acid.

-

Reflux the mixture at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2 to 8 hours).

-

After the incubation period, cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of sodium hydroxide.

-

Dilute the resulting solution to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the this compound stock solution, add an equal volume of 0.1 N to 1 N sodium hydroxide.

-

Reflux the mixture at a controlled temperature (e.g., 60-80°C) for a specified period (e.g., 2 to 8 hours).

-

After the incubation period, cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of hydrochloric acid.

-

Dilute the resulting solution to a suitable concentration for analysis.

-

Oxidative Degradation

-

To an aliquot of the this compound stock solution, add an equal volume of hydrogen peroxide solution (e.g., 3-30% v/v).

-

Keep the mixture at room temperature or a slightly elevated temperature for a specified duration, protected from light.

-

Monitor the reaction periodically.

-

Once significant degradation is observed, dilute the solution to a suitable concentration for analysis.

Thermal Degradation

-

Place the solid this compound powder in a thermostatically controlled oven.

-

Expose the sample to a high temperature (e.g., 70-105°C) for a defined period.

-

Alternatively, reflux a solution of this compound at a high temperature.

-

After exposure, dissolve the solid sample or cool the solution and dilute to a suitable concentration for analysis.

Photolytic Degradation (as per ICH Q1B)

-

Expose the this compound drug substance (solid or in solution) to a light source that provides a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

A control sample should be protected from light with aluminum foil.

-

Analyze the exposed and control samples at appropriate time points.

Diagram of a General Experimental Workflow for Forced Degradation Studies

Caption: General workflow for conducting forced degradation studies of this compound.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) concentration and for detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Typical HPLC Method Parameters

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (often containing an ion-pairing agent like heptafluorobutyric acid or trifluoroacetic acid to improve peak shape and retention of the polar aminoglycoside) and an organic modifier like acetonitrile (B52724) or methanol.

-

Detection: As this compound lacks a strong UV chromophore, detection can be challenging. Methods include:

-

UV detection at low wavelengths (e.g., 200-210 nm).

-

Pulsed Amperometric Detection (PAD).

-

Evaporative Light Scattering Detection (ELSD).

-

Charged Aerosol Detection (CAD).

-

Mass Spectrometry (MS) detection, which also aids in the identification of degradation products.

-

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

Diagram of a Typical Analytical Workflow for Stability Testing

References

The Molecular Underpinnings of Netilmicin Ototoxicity and Nephrotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Netilmicin, a semisynthetic aminoglycoside antibiotic, remains a valuable therapeutic agent against serious Gram-negative bacterial infections.[1][2][3][4] However, its clinical utility is circumscribed by the potential for ototoxicity and nephrotoxicity, adverse effects characteristic of the aminoglycoside class.[1] This technical guide provides an in-depth exploration of the molecular mechanisms driving these toxicities. We will dissect the signaling pathways implicated in this compound-induced hair cell and renal proximal tubule damage, present available quantitative data in a structured format, and detail key experimental protocols for studying these phenomena. A central feature of this guide is the visualization of complex biological processes and experimental workflows using Graphviz (DOT language) to facilitate a deeper understanding of the core molecular basis of this compound's adverse effects. While this compound is generally considered to have a lower toxicity profile compared to other aminoglycosides like gentamicin (B1671437), understanding its molecular interactions is paramount for the development of safer therapeutic strategies.

Introduction: The Double-Edged Sword of Aminoglycosides